

In-depth Technical Guide: Computational Insights into the Stability and Reactivity of Bromodiiodomethane

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Compound of Interest

Compound Name: *Bromodiiodomethane*

Cat. No.: *B041894*

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Introduction

Bromodiiodomethane (CHBrI_2), a trihalomethane, presents a unique case study in computational chemistry due to the presence of three different halogen atoms bonded to a central carbon. This structural feature imparts significant reactivity and a nuanced stability profile, making it a molecule of interest in various chemical contexts, including atmospheric chemistry and synthetic organic chemistry. Understanding its thermodynamic stability and kinetic reactivity is crucial for predicting its environmental fate and harnessing its synthetic potential. This technical guide provides an in-depth analysis of the stability and reactivity of **bromodiiodomethane** based on computational studies, offering valuable data and methodological insights for researchers in the field.

Data Presentation: Thermodynamic and Kinetic Parameters

Computational studies have provided key quantitative data on the stability and bond strengths of **bromodiiodomethane**. The following tables summarize the most relevant thermodynamic and kinetic parameters derived from high-level ab initio and density functional theory (DFT) calculations.

Table 1: Calculated Thermodynamic Properties of Bromodiodomethane (CHBrI₂)

Property	Value	Units	Computational Method	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$ (298 K))	157.1 ± 9.0	kJ mol ⁻¹	QCISD/6-311+G(3df,2p)//QCISD/6-311G(d,p) with RECPs	[1]

Table 2: Calculated Bond Dissociation Energies (BDEs) of Bromodiodomethane (CHBrI₂)

Bond	BDE (298 K)	Units	Computational Method	Reference
H-CBrI ₂	415.2	kJ mol ⁻¹	Derived from $\Delta_f H^\circ$	This work, based on [1]
Br-Cl ₂ H	Not available in literature	kJ mol ⁻¹	-	-
I-CBrIH	Not available in literature	kJ mol ⁻¹	-	-

Note: The C-H bond dissociation energy was calculated using the standard enthalpies of formation of CHBrI₂, the CBrI₂ radical (272.3 ± 9.0 kJ mol⁻¹ [1]), and the hydrogen atom (218.0 kJ mol⁻¹).

Experimental Protocols: Computational Methodologies

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods and basis sets. The data presented in this guide are primarily based on high-level quantum chemical calculations.

Thermochemical Calculations

The standard enthalpy of formation of **bromodiiodomethane** and its corresponding radical were determined using a high-level ab initio approach.

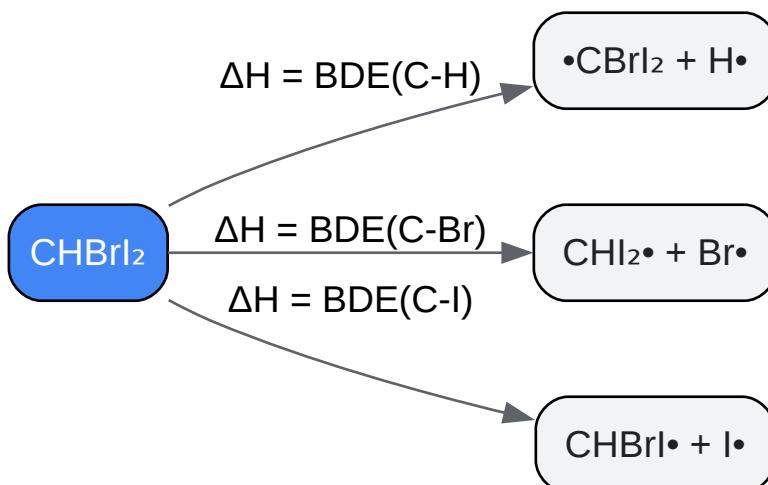
- Geometry Optimization and Vibrational Frequencies: The molecular structures of all species were optimized using the Quadratic Configuration Interaction with Singles and Doubles (QCISD) method in conjunction with the 6-311G(d,p) basis set.
- Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations were performed on the optimized geometries using the more sophisticated QCISD(T) method, which includes a perturbative correction for triple excitations. A larger basis set, 6-311+G(3df,2p), was employed for these calculations.
- Relativistic Effects: For the heavy atoms, bromine and iodine, relativistic effective core potentials (RECPs) were utilized to account for the significant influence of relativistic effects on their electronic structure and energetics.
- Isodesmic Reactions: The final enthalpies of formation were derived using isodesmic reaction schemes. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of systematic errors in the calculations.

Mandatory Visualization: Reaction Pathways and Logical Relationships

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

Decomposition Pathways

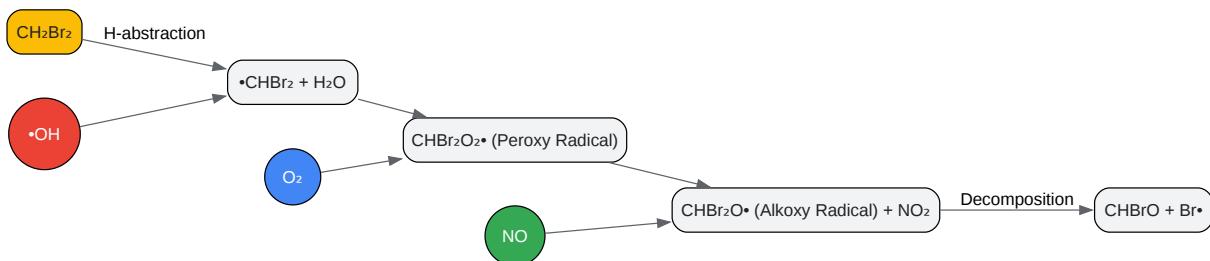
The primary decomposition pathways of **bromodiiodomethane** involve the homolytic cleavage of its chemical bonds. The relative energies of these pathways determine the initial steps in its thermal or photochemical degradation.

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Homolytic bond cleavage pathways of **bromodiiodomethane**.

Atmospheric Oxidation of Brominated Methanes

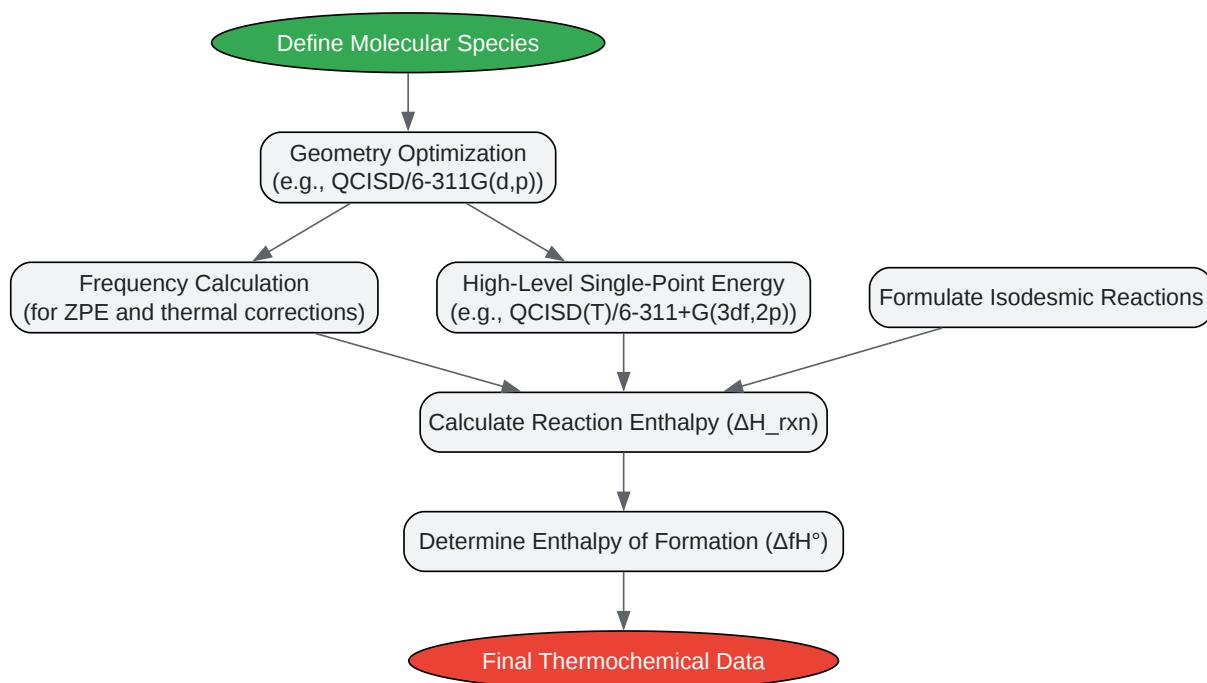
While specific data for **bromodiiodomethane** is limited, the general atmospheric oxidation mechanism for brominated methanes, such as dibromomethane, provides a logical framework for understanding its likely fate. This process is typically initiated by reaction with hydroxyl radicals.[2][3]

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Generalized atmospheric oxidation pathway for dibromomethane.

Computational Workflow for Thermochemical Analysis

The determination of accurate thermochemical data from first principles involves a multi-step computational workflow. This diagram illustrates the logical sequence of calculations employed in the studies cited.



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Workflow for computational thermochemistry.

Conclusion

Computational chemistry provides a powerful lens through which to examine the stability and reactivity of molecules like **bromodiiodomethane**. The calculated standard enthalpy of formation indicates it is a moderately stable compound, while the derived C-H bond dissociation energy suggests this bond is the most resistant to homolytic cleavage compared to the weaker carbon-halogen bonds. Although specific computational data on the C-Br and C-I bond dissociation energies and detailed reaction kinetics for **bromodiiodomethane** are currently scarce in the literature, the methodologies and general reaction pathways outlined in this guide for related brominated methanes offer a solid foundation for future computational investigations. Researchers and professionals in drug development can leverage these insights to better understand the chemical behavior of such polyhalogenated compounds. Further theoretical studies are encouraged to fill the existing data gaps and provide a more complete picture of the rich chemistry of **bromodiiodomethane**.

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- 3. [PDF] Investigation of the atmospheric oxidation pathways of bromoform and dibromomethane: Initiation via UV photolysis and hydrogen abstraction | Semantic Scholar [semanticscholar.org]
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